molecular formula C16H14BrNO3 B5685046 3-bromobenzyl N-benzoylglycinate

3-bromobenzyl N-benzoylglycinate

Cat. No.: B5685046
M. Wt: 348.19 g/mol
InChI Key: UZAFETZFNNOCSO-UHFFFAOYSA-N
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Description

3-Bromobenzyl N-benzoylglycinate is a synthetic ester derivative combining a 3-bromobenzyl group with N-benzoylglycine. This compound may share functional similarities with HDAC inhibitors and ester-based prodrugs, though its exact biological or catalytic roles remain underexplored in published literature .

Properties

IUPAC Name

(3-bromophenyl)methyl 2-benzamidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c17-14-8-4-5-12(9-14)11-21-15(19)10-18-16(20)13-6-2-1-3-7-13/h1-9H,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAFETZFNNOCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793389
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

  • YF479 (N1-(3-bromobenzyl)-N7-hydroxy-N1-(2,4-dimethoxyphenyl)heptanediamid) :
    This HDAC inhibitor shares the 3-bromobenzyl group with the target compound but incorporates a diamid-hydroxamate scaffold instead of an ester. YF479 demonstrated potent HDAC inhibition (IC₅₀ < 50 nM) in preclinical screens, attributed to the bromine’s electronic effects enhancing metal-binding in HDAC active sites. In contrast, 3-bromobenzyl N-benzoylglycinate’s ester linkage may limit such interactions but improve hydrolytic stability .

  • 3-Bromobenzyl 2-Phenylacetate: A structurally simpler ester from green chemistry studies, this compound lacks the glycine backbone but shares the 3-bromobenzyl group. Its synthesis via immobilized lipases (e.g., Candida antarctica Lipase B) under aqueous conditions achieved >90% yield, highlighting efficient biocatalytic routes.

Electronic and Steric Effects

Substituent variations significantly impact physicochemical properties:

Compound Substituent (R) Key Functional Group LogP (Predicted) Synthetic Yield Application
This compound N-Benzoylglycinate Ester ~3.2 Not reported Potential prodrug candidate
YF479 Diamid-hydroxamate Hydroxamate ~2.8 85% (HPLC) HDAC inhibition
3-Bromobenzyl 2-phenylacetate 2-Phenylacetate Ester ~3.5 92% Biocatalytic synthesis
2-Fluorobenzyl 2-phenylacetate 2-Fluorobenzyl Ester ~2.9 88% Comparative reactivity studies
  • Bromine vs.
  • Steric Demand : The N-benzoylglycinate group introduces bulkier geometry, which may hinder enzymatic hydrolysis compared to simpler esters like 3-bromobenzyl 2-phenylacetate .

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